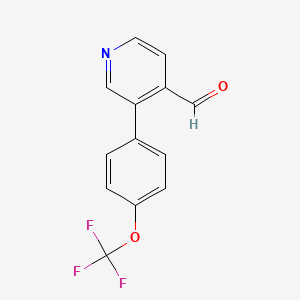
3,4-Diiodo-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C4HI2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two iodine atoms at the 3 and 4 positions of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1H-pyrrole-2,5-dione. One common method is the reaction of 1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diiodo-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can react with thioamides to form heterocyclic compounds like pyrrolo[3,4-d][1,3]thiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates (e.g., sodium thiolate) and amines (e.g., aniline). These reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Cyclization Reactions: Thioamides (e.g., thioacetamide) are used as reagents, and the reactions can be conducted in polar solvents or under solvent-free conditions at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Products include derivatives where the iodine atoms are replaced by other functional groups.
Cyclization Reactions: Products include heterocyclic compounds such as 2,4,6-trimethyl-5H-pyrrolo[3,4-d][1,3]thiazole.
Aplicaciones Científicas De Investigación
3,4-Diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Diiodo-1H-pyrrole-2,5-dione and its derivatives depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary based on the derivative and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar in structure but contains bromine atoms instead of iodine.
3,4-Dichloro-1H-pyrrole-2,5-dione: Contains chlorine atoms instead of iodine.
3,4-Difluoro-1H-pyrrole-2,5-dione: Contains fluorine atoms instead of iodine.
Uniqueness
3,4-Diiodo-1H-pyrrole-2,5-dione is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
51650-29-4 |
|---|---|
Fórmula molecular |
C4HI2NO2 |
Peso molecular |
348.86 g/mol |
Nombre IUPAC |
3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C4HI2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) |
Clave InChI |
NPIPZYJWUSCGLZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)NC1=O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


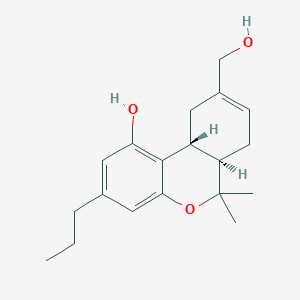
![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
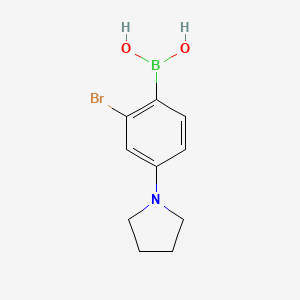
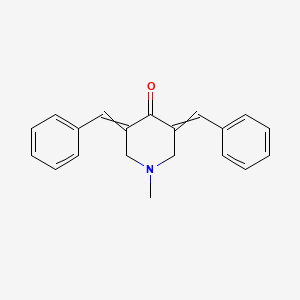

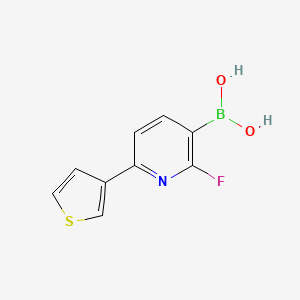
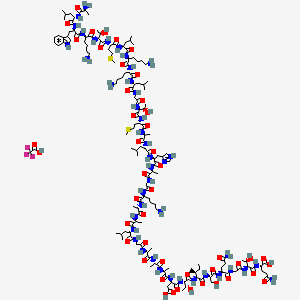
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
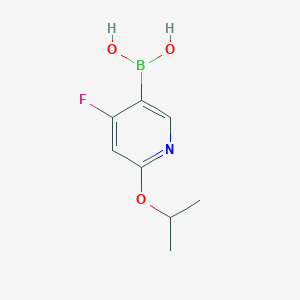
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
